2-Acetyl-1-pyrroline - 85213-22-5

2-Acetyl-1-pyrroline

Catalog Number: EVT-296199
CAS Number: 85213-22-5
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyl-1-pyrroline is a heterocyclic aromatic compound known for its potent, pleasant aroma, often described as "popcorn", "roasty", or "nutty". [, , ] It is a significant aroma compound found naturally in various food sources, particularly aromatic rice varieties like Basmati and Jasmine. [, , , , ] Beyond rice, it is present in other grains (wheat, rye), fruits (Pandan leaves), and even fermented products like cocoa. [, , , , ] Its presence significantly influences the sensory qualities and consumer preference for these food products. [, ] In scientific research, 2-acetyl-1-pyrroline is investigated for its role in food flavor, aroma development, genetic and environmental factors influencing its biosynthesis, and its potential application in flavor enhancement. [, , , , ]

Synthesis Analysis

Several synthetic pathways have been developed for producing 2-acetyl-1-pyrroline. A novel method involves deprotonation of a vicinal diimine followed by alkylation with an N,N-diprotected ω-bromoalkylamine. Deprotection and intramolecular transimination of the intermediate, followed by acidic workup, yields 2-acetyl-1-pyrroline. [] Another approach focuses on a four-step reaction sequence starting from the N-shielded cyclic α-amino acid L-proline. Conversion to the N-shielded 2-acetyl derivative, removal of the shielding group, and spontaneous oxidation in an aqueous solution at pH 7.0 yields 2-acetyl-1-pyrroline (43% yield based on L-proline). []

Mechanism of Action

In aromatic rice, the biosynthesis of 2-acetyl-1-pyrroline is linked to a mutation in the gene encoding betaine aldehyde dehydrogenase 2 (BADH2). [, , , ] This enzyme typically converts γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA). The mutation in BADH2 in aromatic rice varieties leads to a build-up of GABald. This surplus GABald is then spontaneously converted to Δ1-pyrroline, which subsequently reacts with methylglyoxal to form 2-acetyl-1-pyrroline. [, , ] Environmental factors, like temperature and salt stress, can also influence the activity of enzymes involved in this pathway, impacting the final 2-acetyl-1-pyrroline content. [, ]

Physical and Chemical Properties Analysis

2-acetyl-1-pyrroline is a volatile compound, contributing to its perception as an aroma. [, ] It possesses a low odor threshold, meaning it can be detected at very low concentrations. [] Studies have shown its content in various foods ranges from nanograms to micrograms per gram. [, , , ] Its physical state, boiling point, and other specific physical and chemical properties were not detailed in the provided papers.

Applications
  • Food Flavor and Aroma Analysis: It serves as a key marker for aroma quality in fragrant rice varieties. Researchers use various techniques, including gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME), to quantify 2-acetyl-1-pyrroline and assess its contribution to the overall sensory profile of rice and other food products. [, , , , , ]
  • Plant Breeding and Genetics: Understanding the genetic basis for 2-acetyl-1-pyrroline biosynthesis is crucial for breeding new aromatic rice varieties. The identification of the BADH2 gene and its role in 2-acetyl-1-pyrroline production has opened avenues for marker-assisted selection and genetic modification to enhance aroma in rice. [, , ]
  • Food Processing and Storage: Researchers investigate the influence of postharvest processing techniques, like drying, milling, and storage conditions, on the retention of 2-acetyl-1-pyrroline in rice and other food products. [, , , ] This information is critical for optimizing processing parameters to maintain aroma quality.
Future Directions
  • Elucidating the Complete Biosynthetic Pathway: While the role of BADH2 and the reaction between P5C and methylglyoxal are understood, further research is needed to fully decipher the entire biosynthetic pathway of 2-acetyl-1-pyrroline, including identifying all enzymes and intermediates involved. [, ]
  • Developing Efficient Extraction and Purification Methods: To facilitate the use of 2-acetyl-1-pyrroline as a flavoring agent, cost-effective and efficient extraction and purification methods from natural sources like Pandan leaves need further development. [, ]
  • Investigating the Impact of Climate Change: As climate change affects agricultural practices, understanding the impact of factors like increased temperature and salinity on 2-acetyl-1-pyrroline biosynthesis in fragrant rice varieties is crucial for developing climate-resilient rice cultivars. [, ]

1-Pyrroline

Compound Description: 1-Pyrroline, a cyclic imine, is a crucial precursor in the biosynthesis of 2-Acetyl-1-pyrroline. []

Relevance: 1-Pyrroline serves as the direct precursor for 2-Acetyl-1-pyrroline formation. The addition of an acetyl group to 1-Pyrroline leads to the formation of the target compound. []

Δ1-Pyrroline-5-carboxylic acid (P5C)

Compound Description: Δ1-Pyrroline-5-carboxylic acid is a cyclic imine and a key intermediate in the biosynthesis of proline and ornithine. [, ]

Relevance: Δ1-Pyrroline-5-carboxylic acid is suggested as a potential precursor for 2-Acetyl-1-pyrroline. Research indicates that it may react with methylglyoxal to form the target compound. Aromatic rice varieties exhibit a positive correlation between endogenous Δ1-Pyrroline-5-carboxylic acid and 2-Acetyl-1-pyrroline levels. [, ]

Methylglyoxal

Compound Description: Methylglyoxal is a reactive aldehyde produced during glucose metabolism. [, ]

Relevance: Methylglyoxal is proposed to play a role in the formation of 2-Acetyl-1-pyrroline. Studies suggest that it may react with Δ1-Pyrroline-5-carboxylic acid to yield the target compound. Aromatic rice varieties show a positive correlation between methylglyoxal levels and 2-Acetyl-1-pyrroline content. [, ]

γ-Aminobutyraldehyde (GABald)

Compound Description: γ-Aminobutyraldehyde is an intermediate in the metabolism of γ-aminobutyric acid (GABA). [, ]

Relevance: γ-Aminobutyraldehyde is discussed as another possible precursor to 2-Acetyl-1-pyrroline. The malfunctioning betaine aldehyde dehydrogenase 2 (BADH2) in fragrant rice varieties may lead to GABald accumulation, potentially contributing to 2AP formation. [, ]

γ-Aminobutyric acid (GABA)

Compound Description: γ-Aminobutyric acid is a non-protein amino acid with various physiological functions in plants. [, ]

Relevance: γ-Aminobutyric acid metabolism is linked to 2-Acetyl-1-pyrroline biosynthesis. The defective BADH2 in fragrant rice, responsible for converting γ-Aminobutyraldehyde to GABA, may influence 2AP levels. [, ]

Proline

Compound Description: Proline is a proteinogenic amino acid with a role in plant stress responses. [, , ]

Relevance: Proline serves as a precursor for 2-Acetyl-1-pyrroline biosynthesis. Studies show that proline supplementation increases 2AP concentrations in aromatic rice. [] Environmental stresses, such as drought, can lead to proline accumulation in rice, potentially impacting 2AP levels. []

Ornithine

Compound Description: Ornithine is a non-proteinogenic amino acid involved in the urea cycle and arginine biosynthesis. []

Relevance: Ornithine is a precursor in proline biosynthesis and may indirectly influence 2-Acetyl-1-pyrroline levels in fragrant rice. []

Hexanal

Compound Description: Hexanal is an aldehyde with a grassy, green odor, often associated with lipid oxidation in food products. [, , , ]

Relevance: Hexanal, while not structurally related to 2-Acetyl-1-pyrroline, is a significant volatile compound found in rice. Its presence and concentration are often studied alongside 2AP, particularly in research related to aroma profile changes during storage and processing. [, , , ]

6-Acetyl-1,2,3,4-tetrahydropyridine

Compound Description: This compound, like 2-Acetyl-1-pyrroline, contributes to a roasty aroma. It's a key flavor component in bread, formed through Maillard reactions during baking. []

Relevance: 6-Acetyl-1,2,3,4-tetrahydropyridine shares a similar structure and aroma profile with 2-Acetyl-1-pyrroline. Both are heterocyclic compounds containing a nitrogen atom in the ring structure and contribute to roasty, popcorn-like aromas in food. []

Properties

CAS Number

85213-22-5

Product Name

2-Acetyl-1-pyrroline

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3

InChI Key

DQBQWWSFRPLIAX-UHFFFAOYSA-N

SMILES

CC(=O)C1=NCCC1

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone; 2-Acetyl-4,5-dihydro-3H-pyrrole

Canonical SMILES

CC(=O)C1=NCCC1

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